![molecular formula C76H104N18O20S2 B13812230 [Tyr11]-somatostatin-14](/img/structure/B13812230.png)
[Tyr11]-somatostatin-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Tyr11]-SOMATOSTATIN is a synthetic analog of the naturally occurring peptide hormone somatostatin. This compound is characterized by the substitution of tyrosine at the 11th position in the peptide sequence. Somatostatin itself is a neuropeptide that regulates the endocrine system and affects neurotransmission and cell proliferation by interacting with somatostatin receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Tyr11]-SOMATOSTATIN involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The specific incorporation of tyrosine at the 11th position is achieved using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. After the peptide chain assembly, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of [Tyr11]-SOMATOSTATIN follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
[Tyr11]-SOMATOSTATIN undergoes various chemical reactions, including:
Oxidation: The disulfide bonds between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of disulfide bonds can lead to the formation of linear peptides, altering their biological activity.
Substitution: Specific amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard SPPS reagents, such as Fmoc-protected amino acids and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), are used.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of [Tyr11]-SOMATOSTATIN, as well as various analogs with substituted amino acids.
科学的研究の応用
[Tyr11]-SOMATOSTATIN has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating endocrine and nervous system functions.
Medicine: Explored for its potential therapeutic applications in treating conditions like acromegaly, neuroendocrine tumors, and diabetes.
Industry: Utilized in the development of diagnostic assays and as a research tool in pharmacology.
作用機序
[Tyr11]-SOMATOSTATIN exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors (GPCRs). Upon binding, it inhibits the release of various hormones and neurotransmitters. The primary molecular targets include SSTR1 and SSTR2, which mediate the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels and subsequent inhibition of hormone secretion and cell proliferation .
類似化合物との比較
Similar Compounds
Somatostatin-14: The naturally occurring form of somatostatin with 14 amino acids.
Octreotide: A synthetic octapeptide analog of somatostatin with a longer half-life.
Lanreotide: Another synthetic analog with similar applications as octreotide.
Uniqueness
[Tyr11]-SOMATOSTATIN is unique due to its specific substitution at the 11th position, which enhances its binding affinity and stability compared to the native somatostatin . This modification allows for more precise studies of receptor interactions and potential therapeutic applications.
特性
分子式 |
C76H104N18O20S2 |
|---|---|
分子量 |
1653.9 g/mol |
IUPAC名 |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)82-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-47(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(33-46-35-81-49-21-11-10-20-48(46)49)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(34-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,35,40-42,50-59,62-63,81,95-98H,12-15,22-23,28-34,36-39,77-79H2,1-3H3,(H2,80,99)(H,82,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 |
InChIキー |
YYMCVZDODOMTDK-XEKBYUQMSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


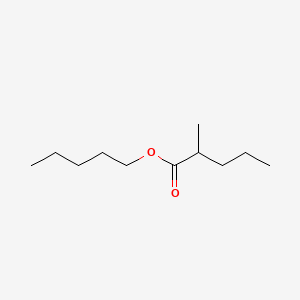
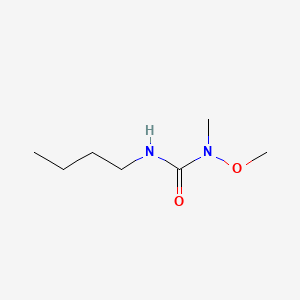
![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
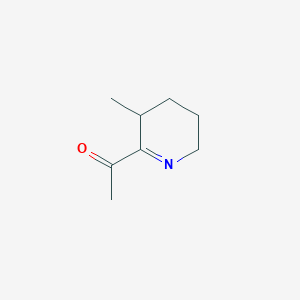
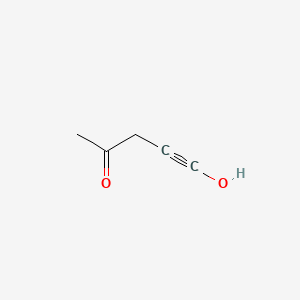
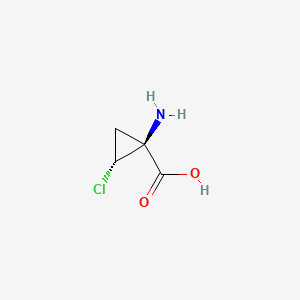
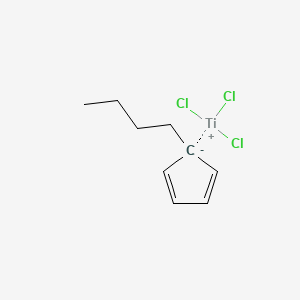

![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)
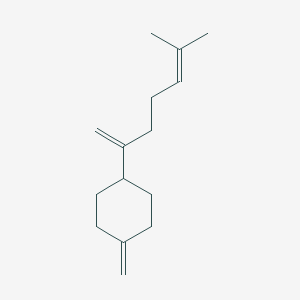
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)
